molecular formula C10H8BrFO4 B1465548 2-(4-Bromo-2-fluorobenzyl)malonic acid CAS No. 683216-89-9

2-(4-Bromo-2-fluorobenzyl)malonic acid

Cat. No.: B1465548
CAS No.: 683216-89-9
M. Wt: 291.07 g/mol
InChI Key: JKCRTTWTMURVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorobenzyl)malonic acid is an organic compound with the molecular formula C10H8BrFO4 and a molecular weight of 291.07 g/mol. This compound is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to a malonic acid moiety. The unique combination of these functional groups makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorobenzyl)malonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzyl bromide.

    Reaction with Malonic Acid: The key step involves the reaction of 4-bromo-2-fluorobenzyl bromide with malonic acid in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction is typically carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorobenzyl)malonic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl intermediates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohols.

Scientific Research Applications

2-(4-Bromo-2-fluorobenzyl)malonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates for various therapeutic areas.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorobenzyl)malonic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzyl bromide
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

2-(4-Bromo-2-fluorobenzyl)malonic acid is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-2,4,7H,3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCRTTWTMURVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-fluorobenzyl)malonic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-fluorobenzyl)malonic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Bromo-2-fluorobenzyl)malonic acid
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-2-fluorobenzyl)malonic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2-fluorobenzyl)malonic acid
Reactant of Route 6
2-(4-Bromo-2-fluorobenzyl)malonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.